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Compound of Interest

Compound Name: GSK143

Cat. No.: B612048 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of kinase inhibitors is paramount. This guide provides an objective comparison of two

prominent Spleen Tyrosine Kinase (Syk) inhibitors: GSK143 and R406, the active metabolite of

Fostamatinib. By presenting quantitative data, detailed experimental methodologies, and clear

visualizations of the underlying biological pathways, this document aims to facilitate informed

decisions in research and development.

Spleen Tyrosine Kinase is a critical mediator in the signaling pathways of various immune cells,

making it a compelling target for autoimmune diseases, inflammatory disorders, and certain

cancers. While both GSK143 and R406 target Syk, their selectivity profiles, and therefore their

potential for off-target effects, differ significantly.

Quantitative Selectivity Profile: A Tale of Two
Inhibitors
The inhibitory activity of GSK143 and R406 has been assessed against panels of kinases to

determine their selectivity. The data, presented as pIC50 (the negative logarithm of the half-

maximal inhibitory concentration), reveals a stark contrast in their specificity.

GSK143 emerges as a highly selective inhibitor of Syk.[1] In a focused panel of kinases, it

demonstrated potent inhibition of Syk with significantly less activity against other tested

kinases, including those from the same kinase family.[1]
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In contrast, R406, the active metabolite of the approved drug Fostamatinib, exhibits a much

broader kinase inhibition profile.[2][3][4] Extensive profiling has shown that at therapeutically

relevant concentrations, R406 can inhibit a multitude of kinases beyond Syk, suggesting a

higher potential for off-target effects.[2][3][4]

Kinase Target GSK143 (pIC50)[1] R406 (pIC50)

Syk 7.5 ~7.4*

ZAP-70 4.7 -

LCK 5.3 -

LYN 5.4 -

JAK1 5.8 -

JAK2 5.8 -

JAK3 5.7 -

Aurora B 4.8 -

hERG 4.7 -

Note: The pIC50 for R406 against Syk is estimated from multiple sources and may vary based

on assay conditions. The broader selectivity profile of R406 across hundreds of kinases is well-

documented, with significant inhibition of numerous other kinases observed in comprehensive

screening panels.[2][3][4]

Understanding the Mechanism: The Syk Signaling
Pathway
Both GSK143 and R406 exert their primary effect by inhibiting Syk, a key kinase in

immunoreceptor signaling. The activation of receptors like the B-cell receptor (BCR) and Fc

receptors (FcRs) leads to the recruitment and activation of Syk. This initiates a downstream

signaling cascade involving multiple effector molecules, ultimately leading to cellular responses

such as proliferation, differentiation, and the release of inflammatory mediators.
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Caption: Simplified Syk signaling pathway illustrating key upstream and downstream

molecules.

Experimental Protocols: How Selectivity is
Measured
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental

protocols. The data presented in this guide were generated using established in vitro kinase

assay methodologies.

Representative In Vitro Kinase Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the

kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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